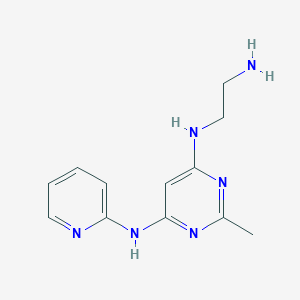
N4-(2-Aminoethyl)-2-methyl-N6-(pyridin-2-yl)pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a novel derivative synthesized and characterized by FTIR, 1H-NMR, mass spectral, and elemental analysis . It’s part of a series of piperidine analogues .
Molecular Structure Analysis
The molecular structure of these derivatives was characterized using FTIR, 1H-NMR, and mass spectral analysis . Unfortunately, the specific molecular structure of “N4-(2-Aminoethyl)-2-methyl-N6-(pyridin-2-yl)pyrimidine-4,6-diamine” is not provided in the available resources.Chemical Reactions Analysis
The derivatives were evaluated for their ability to inhibit in vivo angiogenesis and their DNA cleavage abilities . They showed differential migration and band intensities in DNA binding/cleavage assays .Applications De Recherche Scientifique
Advanced Polymeric Materials
Diamine compounds with pyridine and pyrimidine groups have been extensively used in the synthesis of advanced polymeric materials. These polymers exhibit remarkable properties such as high thermal stability, solubility in various organic solvents, and excellent mechanical strength. For instance, novel organosoluble poly(pyridine-imide) polymers incorporating pyrene and pyridine units have been synthesized, demonstrating good thermal stability, dielectric properties, and strong fluorescence upon protonation, suggesting their potential in electrochromic devices and as fluorescent materials (Liaw, Wang, & Chang, 2007).
Chemosensors
Compounds featuring pyridine heterocycles have been applied in the development of chemosensors. A fluorescent poly(pyridine-imide) acid chemosensor showcased the ability to act as an "off–on" fluorescent switcher for acids, indicating its utility in detecting changes in pH levels (Wang, Liou, Liaw, & Chen, 2008).
High-Performance Polymers
The design and synthesis of high-performance polymers incorporating pyridine and pyrimidine units have led to materials with exceptional solubility, optical transparency, and thermal stability. These materials are suitable for applications requiring durable and stable polymers under high temperatures (Wang et al., 2015).
Electronic and Optical Materials
Pyridine and pyrimidine derivatives have been utilized in the creation of electronic and optical materials. For instance, polyimides derived from such diamines exhibit high glass transition temperatures, thermal stability, and unique fluorescence properties upon protonation, making them suitable for electronic and optoelectronic applications (Wang, Liou, Liaw, & Huang, 2008).
Orientations Futures
Propriétés
IUPAC Name |
6-N-(2-aminoethyl)-2-methyl-4-N-pyridin-2-ylpyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6/c1-9-16-11(15-7-5-13)8-12(17-9)18-10-4-2-3-6-14-10/h2-4,6,8H,5,7,13H2,1H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIUFIPWIOTTDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(2-Aminoethyl)-2-methyl-N6-(pyridin-2-yl)pyrimidine-4,6-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

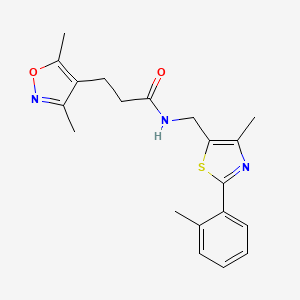
![3-(4-Bromophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2819716.png)


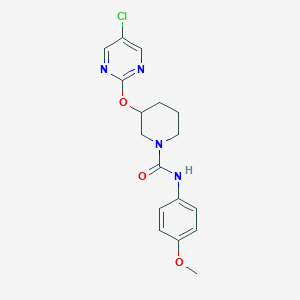

![5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2819723.png)
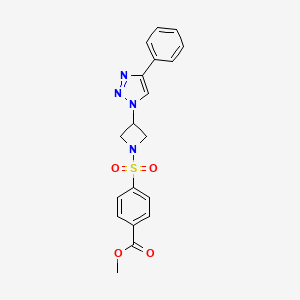
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2819726.png)
![6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2819727.png)
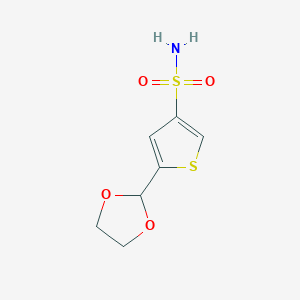
![5-Hydrazinyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2819730.png)
![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2819732.png)
